molecular formula C10H8Cl10 B599469 Toxaphene Parlar 69 CAS No. 151183-19-6

Toxaphene Parlar 69

Cat. No. B599469
CAS RN: 151183-19-6
M. Wt: 482.674
InChI Key: DGYUTICLLXPLLK-MOXNOQEZSA-N
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Description

Toxaphene Parlar 69, also known as (1R,4S,6S,7R)-2,2,5,5,6-pentachloro-7-(chloromethyl)-1,7-bis(dichloromethyl)bicyclo[2.2.1]heptane, is a complex mixture of chlorinated bornanes, bornenes, and camphenes .


Synthesis Analysis

Toxaphene is a complex mixture of polychlorinated camphenes (polychlorinated bornanes) that was first introduced in 1945 as a broad band insecticide . The vast number and complexity of isomers result from the simple production process from the UV catalysed reaction of chlorine with camphene providing a product with a chlorine content of about 67 to 69% . A direct synthesis of individual polychlorinated bornanes is not possible .


Molecular Structure Analysis

The molecular formula of this compound is C10H8Cl10 . The molecular weight is 482.7 g/mol . The structure is complex, with four defined atom stereocenters .


Chemical Reactions Analysis

The analysis of toxaphenes is challenging due to the vast amount of isomers and the influence of the injection technique and ionization performance over reproducibility, linearity, and sensitivity .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 482.7 g/mol . It has no hydrogen bond donor count, no hydrogen bond acceptor count, and three rotatable bonds . The exact mass is 481.745227 g/mol, and the monoisotopic mass is 477.751127 g/mol . The topological polar surface area is 0 Ų .

Scientific Research Applications

Environmental Impact and Cancer Potency Factor Reevaluation

Toxaphene, specifically its component Parlar 69, has been a subject of extensive research due to its environmental persistence and potential health impacts. A significant focus has been on reevaluating its cancer potency factor, reflecting concerns over its carcinogenic potential. Goodman et al. (2000) conducted a comprehensive review of toxaphene carcinogenesis bioassays, suggesting a reduction in the U.S. EPA cancer potency factor from 1.1 (mg/kg/day)(-1) to 0.1 (mg/kg/day)(-1), based on data from female mice liver tumor results. This adjustment highlights a conservative approach towards estimating human cancer risk from toxaphene exposure, underscoring the compound's significant health implications (Goodman, Brusick, Busey, Cohen, Lamb, Starr, 2000).

Organochlorine Pesticides in the Arctic

Li and Macdonald (2005) reviewed the historical usage, emissions, and environmental pathways of organochlorine pesticides (OCPs), including hexachlorocyclohexanes (HCHs), DDT, toxaphene, and endosulfan. Their research delves into the diverging pathways of alpha- and beta-HCH to the Arctic Ocean, revealing how environmental processes concentrate or dilute these compounds, thereby influencing their distribution and impact on Arctic biota. This study illuminates the complex interactions between toxaphene and other OCPs with the Arctic environment, contributing to our understanding of global pollutant transport mechanisms and their ecological consequences (Li, Macdonald, 2005).

Safety and Hazards

Toxaphene is believed to present a potential carcinogenic risk to humans . Exposure to high levels of toxaphene can cause damage to the lungs, nervous system, liver, kidneys, and in extreme cases, may even cause death .

Future Directions

With the advancement in high-resolution GC/MS technology, new capabilities for high sensitive toxaphene analyses have been characterized . This could provide risk management data to comply with the monitoring program of the Stockholm Convention .

Mechanism of Action

Target of Action

Toxaphene Parlar 69, like other toxaphene congeners, primarily targets the environment and organisms within it . It was introduced as a broad band insecticide and has been detected in soil and air . The compound’s primary targets are therefore insects and the broader ecosystem.

Mode of Action

This compound interacts with its targets through its lipophilic, persistent, and volatile nature . It is a complex mixture of polychlorinated camphenes (polychlorinated bornanes) that results from the UV catalysed reaction of chlorine with camphene . This interaction leads to its global dispersion throughout freshwater and marine environments .

Biochemical Pathways

It is known that the compound and its degradation products can bioaccumulate in humans . This suggests that it may interfere with lipid metabolism and other processes associated with fat-soluble compounds.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, Excretion) properties of this compound contribute to its bioavailability. As a lipophilic compound, it is readily absorbed and distributed in the environment and within organisms .

Result of Action

The molecular and cellular effects of this compound’s action are significant. It is believed to present a potential carcinogenic risk to humans . Additionally, it is recognized as an endocrine disruptor , indicating that it can interfere with hormone systems and potentially lead to a variety of health effects.

Action Environment

Environmental factors greatly influence the action, efficacy, and stability of this compound. Its lipophilic, persistent, and volatile nature contributes to its global dispersion . Soil emissions of ancient residues are a main source of this compound , indicating that soil composition and climate can affect its distribution. Furthermore, its use and impact were particularly noted in the cotton-growing industry , suggesting that agricultural practices also play a role in its environmental action.

properties

IUPAC Name

(1R,4S,6S,7R)-2,2,5,5,6-pentachloro-7-(chloromethyl)-1,7-bis(dichloromethyl)bicyclo[2.2.1]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl10/c11-2-7(5(13)14)3-1-8(17,18)9(7,6(15)16)4(12)10(3,19)20/h3-6H,1-2H2/t3-,4-,7-,9+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGYUTICLLXPLLK-MOXNOQEZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(C1(Cl)Cl)(C(C2(Cl)Cl)Cl)C(Cl)Cl)(CCl)C(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@]([C@@](C1(Cl)Cl)([C@@H](C2(Cl)Cl)Cl)C(Cl)Cl)(CCl)C(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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